Mpo-IN-28

Übersicht

Beschreibung

MPO-IN-28 ist ein neuartiger, potenter und irreversibler Inhibitor der Myeloperoxidase, ein Enzym, das hauptsächlich in Neutrophilen vorkommt. Myeloperoxidase spielt eine entscheidende Rolle in der Immunantwort des Körpers, indem es aus Wasserstoffperoxid und Chloridionen Hypochlorsäure produziert. This compound hat eine inhibitorische Konzentration (IC50) von 44 Nanomol, was es hochwirksam bei der Hemmung der Myeloperoxidaseaktivität macht .

Wissenschaftliche Forschungsanwendungen

Myeloperoxidase and Its Role in Disease

Myeloperoxidase is an enzyme produced by neutrophils and macrophages, playing a crucial role in the immune response and inflammation. Elevated MPO levels have been implicated in various pathological conditions, including cardiovascular diseases, chronic inflammatory diseases, and infections. The inhibition of MPO activity using compounds like Mpo-IN-28 presents a promising strategy to mitigate these conditions.

Cardiovascular Diseases

This compound has been shown to inhibit MPO activity effectively, which is critical in the context of atherosclerosis. In studies involving animal models, the inhibition of MPO led to increased fibrous cap thickness in atherosclerotic plaques, indicating stabilization of these plaques and potentially reducing the risk of acute coronary events. For instance, pharmacological inhibition with this compound resulted in a significant decrease in MPO activity and improved plaque stability compared to controls .

Inflammatory Diseases

Research indicates that this compound can reduce MPO-mediated oxidative stress in various inflammatory conditions. In vitro studies demonstrated that treatment with this compound led to a significant reduction in endothelial cell activation markers and cytokine production, suggesting its potential utility in managing conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Infectious Diseases

MPO plays a dual role in host defense against pathogens; while it generates reactive species to kill bacteria, excessive MPO activity can contribute to tissue damage during infections. The use of this compound may help balance this response by inhibiting excessive oxidative stress without compromising the antimicrobial functions of neutrophils .

Atherosclerosis Model

In a study using ApoE knockout mice, treatment with this compound resulted in a notable reduction in MPO activity within unstable plaques. This was associated with increased fibrous cap thickness and decreased intraplaque hemorrhage markers, suggesting enhanced plaque stability .

Endothelial Dysfunction

In human umbilical vein endothelial cells (HUVECs), this compound treatment significantly decreased the shedding of syndecan-1 and glypican-1, markers associated with endothelial dysfunction. The study reported a 51–59% reduction in MPO activity compared to untreated controls, highlighting its potential role in protecting endothelial integrity during inflammatory states .

Chronic Inflammation

A case study involving a patient with severe chronic non-bacterial osteomyelitis demonstrated that MPO deficiency led to systemic inflammation. While not directly using this compound, this case emphasizes the importance of regulating MPO activity for managing chronic inflammatory conditions effectively .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Diseases | Inhibition of MPO activity | Increased plaque stability; reduced risk of rupture |

| Inflammatory Diseases | Reduction of oxidative stress | Decreased endothelial activation markers |

| Infectious Diseases | Modulation of neutrophil response | Balanced antimicrobial action without tissue damage |

Wirkmechanismus

MPO-IN-28 übt seine Wirkung aus, indem es Myeloperoxidase durch eine mechanismusbasierte Hemmung irreversibel inhibiert. Dies beinhaltet die Bildung einer kovalenten Bindung zwischen this compound und dem aktiven Zentrum der Myeloperoxidase, was zur Inaktivierung des Enzyms führt. Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Häm-Gruppe der Myeloperoxidase und die Wasserstoffperoxid-vermittelte Oxidation von this compound .

Biochemische Analyse

Biochemical Properties

Mpo-IN-28 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition is significant as it helps in reducing oxidative stress and inflammation. Additionally, this compound interacts with adenosine A2B receptors, blocking their activity, and with neuropeptide Y-like receptor 7, where it acts as an agonist .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting myeloperoxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation. This compound also modulates the activity of adenosine A2B receptors and neuropeptide Y-like receptor 7, impacting cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of myeloperoxidase, inhibiting its enzymatic activity. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound acts as an antagonist to adenosine A2B receptors, blocking their signaling pathways. It also functions as an agonist for neuropeptide Y-like receptor 7, activating its signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on myeloperoxidase and its modulatory effects on adenosine A2B receptors and neuropeptide Y-like receptor 7. The extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits myeloperoxidase and modulates receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It affects the redox balance within cells by inhibiting myeloperoxidase, thereby reducing the production of reactive oxygen species. This compound also influences mitochondrial metabolism and energy production, impacting cellular respiration and ATP synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and vesicles, where it interacts with myeloperoxidase and other target proteins. This localization is crucial for its inhibitory effects on myeloperoxidase and its modulatory effects on receptor activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MPO-IN-28 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten. Detaillierte Synthesewege sind oft proprietär und können je nach Hersteller variieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf einen größeren Maßstab unter Beibehaltung der Reinheit und Ausbeute der Verbindung. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, Reinigungstechniken und Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre inhibitorischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Wasserstoffperoxid, Chloridionen und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Werte und das Vorhandensein von Katalysatoren, um die gewünschten chemischen Umwandlungen zu erleichtern .

Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen mit this compound gebildeten Produkte umfassen seine oxidierten und reduzierten Formen sowie substituierte Derivate. Diese Produkte sind entscheidend für die Untersuchung der inhibitorischen Eigenschaften der Verbindung und möglicher therapeutischer Anwendungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Mechanismen der Myeloperoxidasehemmung zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln. In der Biologie wird this compound verwendet, um die Rolle der Myeloperoxidase in verschiedenen physiologischen und pathologischen Prozessen wie Entzündungen und oxidativem Stress zu untersuchen .

In der Medizin hat this compound potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer übermäßigen Myeloperoxidaseaktivität verbunden sind, wie z. B. Herz-Kreislauf-Erkrankungen, rheumatoide Arthritis und bestimmte Krebsarten. In der Industrie wird this compound bei der Entwicklung von diagnostischen Tests und therapeutischen Mitteln verwendet, die auf Myeloperoxidase abzielen .

Analyse Chemischer Reaktionen

Types of Reactions: MPO-IN-28 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, chloride ions, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are crucial for studying the compound’s inhibitory properties and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu MPO-IN-28 umfassen andere Myeloperoxidaseinhibitoren, wie z. B. 4-Aminobenzoesäurehydrazid und aromatische Hydroxamate. Diese Verbindungen teilen ähnliche Hemmungsmechanismen, unterscheiden sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften .

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Potenz und irreversible Hemmung der Myeloperoxidase aus. Seine einzigartige chemische Struktur ermöglicht eine starke und spezifische Wechselwirkung mit dem aktiven Zentrum des Enzyms, was es zu einem wertvollen Werkzeug für die Untersuchung von Myeloperoxidase-bezogenen Prozessen und die Entwicklung therapeutischer Mittel macht .

Biologische Aktivität

Mpo-IN-28 is a selective inhibitor of myeloperoxidase (MPO), an enzyme that plays a significant role in inflammatory processes and is implicated in various diseases. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of Myeloperoxidase (MPO)

MPO is primarily expressed in neutrophils and is responsible for producing reactive oxygen species (ROS) that aid in microbial killing. However, excessive MPO activity has been linked to tissue damage and chronic inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions . Inhibiting MPO can therefore be a strategic approach to mitigate these pathological processes.

This compound operates by binding to the active site of MPO, thereby preventing its interaction with hydrogen peroxide and halides. This inhibition reduces the production of hypochlorous acid (HOCl), a potent oxidant that can contribute to oxidative stress and inflammation. The compound has been shown to significantly decrease MPO activity in vitro, as demonstrated in studies where it was applied to human aortic endothelial cells (HAECs) under inflammatory conditions .

In Vitro Studies

In controlled laboratory settings, this compound exhibited a dose-dependent inhibition of MPO activity. For instance, treatment with 10 μM of this compound resulted in a reduction of MPO activity by approximately 51–59% compared to untreated controls . This significant decrease highlights its potential as an effective therapeutic agent.

Case Studies

A notable case involved patients with acute coronary syndrome (ACS), where elevated levels of MPO were correlated with adverse cardiovascular outcomes. In a cohort study comprising 874 patients with confirmed coronary artery disease (CAD), high plasma MPO levels were associated with increased major adverse cardiac events (MACEs) over one year . The use of this compound could potentially lower these risks by modulating MPO activity.

Table 1: Comparison of MPO Activity in Treated vs. Untreated Samples

| Treatment | MPO Activity (unit/ml) | % Decrease from Control |

|---|---|---|

| Control | 68.75 ± 22.54 | - |

| This compound (10 μM) | 35.92 ± 14.48 | 51% |

| AZD-5904 (10 μM) | 29.82 ± 7.80 | 59% |

This table summarizes the findings from experiments assessing the efficacy of this compound compared to another known inhibitor, AZD-5904 .

Clinical Implications

The inhibition of MPO by compounds like this compound presents a promising avenue for treating conditions associated with oxidative stress and inflammation. Its application could be particularly beneficial in:

- Cardiovascular Diseases : Reducing oxidative damage associated with plaque instability.

- Neurodegenerative Disorders : Mitigating neuroinflammation linked to diseases such as Alzheimer's.

- Autoimmune Conditions : Lowering inflammation that exacerbates disease progression.

Eigenschaften

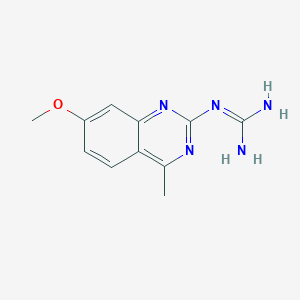

IUPAC Name |

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Mpo-IN-28?

A1: this compound is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] this compound binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []

Q2: What evidence suggests that this compound could be beneficial in treating COVID-19?

A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with this compound reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with this compound could protect against EG damage in COVID-19.

Q3: Are there other potential therapeutic applications for this compound?

A3: While the research on this compound in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, this compound might hold promise for treating conditions where excessive MPO activity plays a detrimental role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.